N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a fluorinated acetamide derivative featuring a substituted indole core. The indole moiety is modified at the 3-position with a (2-fluorophenyl)methanesulfonyl group, while the acetamide side chain is linked to a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O3S/c1-16-10-11-18(12-21(16)26)27-24(29)14-28-13-23(19-7-3-5-9-22(19)28)32(30,31)15-17-6-2-4-8-20(17)25/h2-13H,14-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNJHNOLYZZTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorinated Phenyl Groups: The fluorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.
Coupling Reactions: The final step involves coupling the indole moiety with the fluorinated phenyl groups using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide serves as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against various pathogens.
- Anti-inflammatory Effects : The methanesulfonamide group may contribute to anti-inflammatory properties beneficial in treating conditions like rheumatoid arthritis.
- Anticancer Activity : Research indicates potential effects on cancer cell proliferation and apoptosis induction, particularly through its interactions with protein kinases.
Medicine
In medicinal chemistry, this compound is being explored for therapeutic applications:
- Cancer Treatment : Its ability to modulate protein kinase activity suggests it could play a role in cancer therapies targeting specific signaling pathways.
- Infectious Diseases : The compound's antimicrobial properties may offer new avenues for treating infections resistant to conventional antibiotics.
Industry
In industrial applications, this compound is being studied for its potential use in developing new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and indole moiety allow the compound to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table compares the target compound with key analogs from the evidence:
Key Structural Differences and Implications
Sulfonyl vs. Trifluoroacetyl Groups :
- The target compound’s 3-(2-fluorophenyl)methanesulfonyl group differs from analogs like 4f , which has a 3-trifluoroacetyl substituent. Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability, whereas trifluoroacetyl groups may increase lipophilicity and electron-withdrawing effects .
Fluorination Patterns :
- The 3-fluoro-4-methylphenyl acetamide group in the target compound contrasts with the 4-fluorostyryl (4f ) or trifluoromethoxybenzyl (16 ) moieties. Fluorine atoms improve bioavailability and resistance to oxidative metabolism, but their positioning affects target selectivity .
Indole Core Modifications :
- The target compound’s indole is substituted at the 1-position with an acetamide, unlike 4f (7-acetamide) or 16 (1-carbamimidoyl). Positional differences influence steric interactions and binding to biological targets like enzymes or receptors .
Pharmacological Potential
- While apremilast (2 ) and 4f have demonstrated clinical or assay-based efficacy, the target compound’s dual fluorinated aryl groups and sulfonyl linkage suggest unique interactions with inflammatory targets (e.g., COX-2, PDE4) or microbial enzymes (e.g., pLDH in malaria) .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a fluorinated phenyl group, an indole moiety, and a methanesulfonamide group. This combination suggests potential interactions with biological targets such as proteins involved in cancer progression and inflammation.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to modulate protein kinase activity, which is crucial in regulating cellular functions such as growth and differentiation .
- Induction of Apoptosis : The presence of the indole ring is associated with pro-apoptotic activity, potentially influencing pathways related to cancer cell survival .
- Anti-inflammatory Effects : The methanesulfonamide group may contribute to anti-inflammatory properties, which can be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effect on A431 cells, revealing an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism was linked to increased apoptosis rates through mitochondrial pathways .
- Inflammatory Response Modulation : In experiments with macrophage models, the compound demonstrated significant inhibition of pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Analysis of similar compounds indicated that modifications to the phenyl and indole groups could enhance potency and selectivity for specific targets. For instance, the introduction of electron-withdrawing groups on the phenyl ring improved binding affinity to protein kinases .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide?
Synthesis typically involves multi-step functionalization of the indole core. For example:
- Step 1 : Sulfonylation of the indole nitrogen using (2-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 273 K) to introduce the sulfonyl group .
- Step 2 : Acetamide coupling via nucleophilic substitution or amide bond formation. For analogous compounds, naphthalen-1-ylacetyl chloride reacted with substituted anilines in dichloromethane, yielding acetamide derivatives with yields ranging from 6% to 17% .
- Purification : Recrystallization (e.g., slow evaporation from toluene) or column chromatography is recommended to address low yields and impurities .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions and integration ratios. For example, indole protons typically resonate at δ 7.0–8.5 ppm, while sulfonyl and fluorophenyl groups show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNOS) by matching calculated and observed m/z values .
- X-ray Crystallography : Determine crystal packing and dihedral angles between aromatic rings (e.g., 60.5° between substituted benzene and naphthalene in analogous structures) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Substituent Variation : Modify the fluorophenyl, methylphenyl, or sulfonyl groups to assess effects on bioactivity. For example, replacing the 2-fluorophenylsulfonyl group with a 4-chlorobenzoyl group in indole derivatives reduced anticancer IC values by 30% .
- In Silico Docking : Use computational tools (e.g., AutoDock) to predict binding affinities to targets like Bcl-2/Mcl-1. Compare with experimental IC values from apoptosis assays .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent Screening : Test solvents like toluene, ethyl acetate, or methanol. Slow evaporation at 298 K produced single crystals of similar acetamides with defined hydrogen-bonding networks (e.g., N–H···O interactions stabilizing packing) .
- Temperature Control : Crystallization at 273 K may enhance crystal quality by reducing nucleation rates.
Q. How should researchers resolve contradictions in spectroscopic or analytical data?
- Cross-Validation : Compare NMR and HRMS results with computational predictions (e.g., density functional theory (DFT)-calculated IR spectra) .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may obscure NMR signals.
- Isotopic Labeling : Use F NMR to resolve overlapping fluorophenyl signals .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Antioxidant Activity : Use DPPH and FRAP assays. Indole-acetamide derivatives with hydroxyimino groups showed IC values of 12–45 µM in DPPH scavenging .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549). Analogous compounds targeting Bcl-2/Mcl-1 exhibited IC values of 0.8–3.2 µM .
Q. What computational methods are recommended for modeling interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., to Bcl-2) using AMBER or GROMACS. Analyze binding free energy with MM-PBSA .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and electrostatic potential maps .
Future Research Directions
Q. What are promising avenues for further investigation of this compound?
- Target Identification : Use CRISPR-Cas9 screening or proteomics to identify novel binding partners.
- Prodrug Development : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Combination Therapy : Test synergy with existing chemotherapeutics (e.g., doxorubicin) to overcome resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
